N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
The compound N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic system of pharmacological interest. The closest match in the evidence is N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 724739-39-3), which shares the dihydrobenzo[b][1,4]dioxinylmethyl substituent and a methyl group at position 1 of the core structure . Key properties of this analog include:
- Molecular Formula: C₂₂H₂₀N₄O₄
- Molecular Weight: 404.42 g/mol
- Substituents:
- 1,9-dimethyl groups on the pyrido-pyrrolo-pyrimidine core.
- A 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl group attached to the carboxamide nitrogen.
Synthesis of such compounds typically involves condensation reactions between pyridopyrrolopyrimidine intermediates and substituted amines or alcohols under reflux conditions, as described for related derivatives in and .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-7-8-19-24-20-15(22(28)26(19)11-13)9-16(25(20)2)21(27)23-10-14-12-29-17-5-3-4-6-18(17)30-14/h3-9,11,14H,10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFQVZTOAGYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4COC5=CC=CC=C5O4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has drawn attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 425.53 g/mol. Its structure features a combination of heterocyclic rings that contribute to its biological activity.
Research indicates that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy by impairing their ability to repair DNA damage. This mechanism is particularly relevant in cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA mutations.
Anticancer Activity
A study evaluating related compounds found that certain derivatives exhibited significant PARP inhibitory activity. For instance, a compound structurally similar to this compound showed an IC50 value of 5.8 μM against PARP1 . This suggests that the compound may possess similar or enhanced efficacy in inhibiting PARP activity.
Study 1: Synthesis and Testing
In a recent study published in Nature Communications, researchers synthesized various derivatives of the compound and tested their biological activity using recombinant PARP1 enzyme assays. The results indicated that modifications to the benzodioxin moiety significantly influenced PARP inhibition potency .
| Compound | Structure | IC50 (μM) |
|---|---|---|
| Compound 4 | Structure | 5.8 |
| Compound 10 | Structure | 0.88 |
Study 2: In Vivo Efficacy
Another investigation focused on the in vivo efficacy of the compound in mouse models of breast cancer. The administration of the compound resulted in reduced tumor growth rates compared to control groups receiving standard chemotherapy alone. The combination treatment led to a synergistic effect, enhancing the overall therapeutic outcome .
Safety and Toxicity
Preliminary toxicity studies have shown that while the compound exhibits promising anticancer properties, it is essential to evaluate its safety profile comprehensively. Early findings suggest manageable toxicity levels at therapeutic doses; however, further studies are required to establish a complete safety profile.
Comparison with Similar Compounds
Key Compounds from Evidence:
Physicochemical Properties
- logP : The N-benzyl derivative () has a logP of 2.47, indicating moderate lipophilicity, which may enhance membrane permeability .
- Molecular Weight : Ranges from 346.39 to 422.48 g/mol, with bulkier substituents (e.g., 3-methoxypropyl in ) increasing molecular weight .
- Polar Surface Area (PSA) : For the N-benzyl analog, PSA is 50.84 Ų, suggesting moderate solubility .
Research Findings and Implications
- Positional Isomerism: Substituting methyl groups at position 7 (vs.
- Substituent Effects : Bulkier groups (e.g., 3-methoxypropyl in ) increase molecular weight and may impact pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
